Tenuecyclamide D is a cyclic peptide classified as a cyanobactin, which are ribosomal peptides produced by cyanobacteria. These compounds are notable for their structural complexity and biological activities, including antimicrobial properties. Tenuecyclamide D is derived from the cyanobacterium Nostoc sp. and is characterized by a unique arrangement of amino acids and a prenyl group that contributes to its bioactivity.
Tenuecyclamide D is produced by certain strains of cyanobacteria, specifically within the genus Nostoc. The biosynthetic pathways for these peptides involve non-ribosomal peptide synthetases and are often linked to specific gene clusters identified through genome mining techniques. This approach has revealed the presence of biosynthetic gene clusters responsible for the production of various cyanobactins, including tenuecyclamide D .
Tenuecyclamide D falls under the category of cyclic peptides and specifically belongs to the cyanobactin class. These compounds are synthesized through ribosomal mechanisms but exhibit characteristics typical of non-ribosomal peptides due to their cyclic structure and complex modifications.
The synthesis of tenuecyclamide D typically involves a combination of ribosomal peptide synthesis and post-translational modifications, including prenylation. The biosynthetic pathway can be outlined as follows:
Technical details include using high-performance liquid chromatography (HPLC) for purification and liquid chromatography-mass spectrometry (LC-MS) for analysis of the final product's purity and structure .
The molecular structure of tenuecyclamide D features a cyclic arrangement with a specific sequence of amino acids, including unique modifications such as prenylation. The molecular formula is C₃₁H₄₃N₇O₆S, with a molecular weight of approximately 522.6 g/mol .
The structural analysis reveals that tenuecyclamide D contains several key components:
Tenuecyclamide D undergoes several chemical reactions during its biosynthesis:
The reaction mechanisms involve various catalytic domains within NRPS that facilitate substrate selection and activation, ensuring specificity in peptide bond formation .
The mechanism of action for tenuecyclamide D involves its interaction with microbial targets, leading to disruption in cellular functions. The compound exhibits antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis or function.
Research indicates that tenuecyclamide D can effectively inhibit certain strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
Relevant data from studies indicate that the compound maintains its integrity during standard analytical procedures like LC-MS .
Tenuecyclamide D has potential applications in several scientific fields:
Tenuecyclamide D is a cyclic hexapeptide exclusively biosynthesized by the filamentous cyanobacterium Nostoc spongiaeforme var. tenue (strain TAU IL-184-6), isolated from freshwater environments [2] [10]. This strain belongs to the order Nostocales, a taxonomically diverse group known for producing ribosomal peptide natural products. Genomic analyses indicate that ~24% of all cyanobacteria harbor cyanobactin pathways, with Nostoc species being prolific producers due to their complex secondary metabolomes [6] [9]. The ecological niche of N. spongiaeforme – characterized by variable light, nutrient availability, and biotic interactions – likely drives the evolutionary selection for bioactive metabolites like tenuecyclamide D [3] [6].
Tenuecyclamide D is classified within the cyanobactin family of RiPPs (Ribosomally synthesized and Post-translationally modified Peptides). Its biosynthesis follows a conserved RiPP mechanism:
The tenuecyclamide biosynthetic gene cluster (ten) shares high homology with the patellamide (pat) cluster. Core components include [1] [6]:
Table 1: Core Genes in Tenuecyclamide Biosynthesis
Gene | Homolog | Function |
---|---|---|
tenE | patE | Precursor peptide with hypervariable core region |
tenA | patA | N-terminal protease (leader peptide cleavage) |
tenG | patG | C-terminal protease & macrocyclase |
tenD | patD | Heterocyclase (cysteine/threonine cyclization) |
tenB/C | patB/C | Conserved proteins (non-enzymatic, function unknown) |
Precursor peptide dynamics: The tenE gene encodes a precursor peptide with a hypervariable core region, enabling combinatorial generation of structural variants. In tenuecyclamide D, the core sequence (e.g., Val-Thr-Val-Cys-Val-Cys) is flanked by invariant recognition sequences for proteases TenA and TenG. This genetic architecture allows a single operon to produce multiple analogs (tenuecyclamides A–D) through differential processing of the core cassette [6] [10].
Tenuecyclamide D’s structure (C₂₀H₂₂N₆O₄S₂) features two thiazoline rings derived from cysteine residues. PTMs occur sequentially:
Table 2: Key Structural Features of Tenuecyclamide D
Property | Detail |
---|---|
Molecular formula | C₂₀H₂₂N₆O₄S₂ |
Molecular weight | 474.56 Da |
Cyclization type | N-to-C macrocycle |
Post-translational modifications | 2 thiazoline rings |
Amino acid sequence | Cyclo[Val-Thz-Val-Thz-Val-Cys] |
The biosynthetic pathway exemplifies the efficiency of RiPP systems: a compact gene cluster (<15 kb) enables rapid diversification of peptide structures through minimal enzymatic interventions [3] [6] [9].
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